molecular formula C11H7BrF3NO2 B2354973 Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate CAS No. 2306261-99-2

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate

Cat. No.: B2354973
CAS No.: 2306261-99-2
M. Wt: 322.081
InChI Key: JICNHQHBKRDOLE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is a chemical compound with the molecular formula C11H7BrF3NO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound for synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various synthetic and medicinal applications .

Properties

IUPAC Name

methyl 4-bromo-1-(trifluoromethyl)indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)6-4-8(12)7-2-3-16(9(7)5-6)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICNHQHBKRDOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2C(F)(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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